Tetraethyleneglycol monodecyl ether

Description

Historical Trajectories and Early Academic Inquiries in Glycol Ether Chemistry

The field of glycol ether chemistry has its roots in the early 20th century, driven by the industrial need for effective and versatile solvents. Glycol ethers, a class of organic solvents, are characterized by their ether and alcohol functional groups. wikipedia.orgtaylorandfrancis.com A significant development in this area was the introduction of "Cellosolve" by the Carbide & Carbon Chemicals Corporation in 1924, a trademark for solvents for gums and resins. wikipedia.org This was followed by the introduction of specific glycol ethers like "Ethyl Cellosolve" (ethylene glycol monoethyl ether), "Butyl Cellosolve" (ethylene glycol monobutyl ether) in 1928, and "Methyl Cellosolve" (ethylene glycol monomethyl ether) in 1929. wikipedia.org These early compounds were recognized for their excellent solvency, miscibility with water and organic liquids, and higher boiling points compared to lower-molecular-weight alcohols and ethers. wikipedia.orgtaylorandfrancis.com

The initial research and development focused on their application as solvents in paints, lacquers, cleaners, and dyes. wikipedia.orgtaylorandfrancis.com Over the decades, the landscape of glycol ether usage has evolved, with a trend towards replacing some of the earlier, lower-molecular-weight E-series (ethylene glycol-based) ethers with P-series (propylene glycol-based) ethers due to regulatory and safety considerations. nih.gov This historical context of continuous development and adaptation set the stage for the investigation of more complex glycol ether derivatives, including the longer-chain polyoxyethylene alkyl ethers like Tetraethylene glycol monodecyl ether.

Classification within Nonionic Surfactants and Structural Research Significance

Tetraethylene glycol monodecyl ether is classified as a nonionic surfactant. scbt.com Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. whamine.com The classification of surfactants depends on the nature of their hydrophilic head group. locusingredients.com Nonionic surfactants, in particular, have a hydrophilic group that is not charged. locusingredients.comsanyo-chemical-solutions.com

In the case of Tetraethylene glycol monodecyl ether, the hydrophobic portion is the decyl alkyl chain (a ten-carbon chain), while the hydrophilic part consists of the tetraethylene glycol chain with its ether linkages and terminal hydroxyl group. esteem-india.com These oxygen-containing groups form hydrogen bonds with water, rendering this part of the molecule water-soluble. esteem-india.com The structure of nonionic surfactants can be broadly categorized into polyethylene (B3416737) glycol types and polyhydric alcohol types. sanyo-chemical-solutions.comhuanachemical.com Tetraethylene glycol monodecyl ether falls under the polyethylene glycol type, which are formed by the addition of ethylene (B1197577) oxide to a hydrophobic starting material. sanyo-chemical-solutions.com

The structural characteristics of Tetraethylene glycol monodecyl ether are of significant research interest because they dictate its surface-active properties, such as the reduction of surface tension and the formation of micelles and other self-assembled structures in solution. moleculardepot.com

Current Research Landscape and Emerging Academic Challenges

A significant portion of current research on Tetraethylene glycol monodecyl ether (often abbreviated as C10E4 in scientific literature) is focused on its phase behavior in aqueous solutions and in ternary systems with oil and water. nih.govnih.gov These studies are fundamental to understanding its function in various applications.

Detailed investigations using techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FT-IR), and polarized optical microscopy have revealed a complex phase diagram for the C10E4/water binary system. nih.gov This includes the formation of various liquid crystalline phases, such as the lamellar phase (Lα) and the hexagonal phase (H1), in addition to the micellar solutions (L1) and inverted micellar phase (L2). nih.gov The formation of a specific solid phase compound, C10E4·6H2O, has also been demonstrated, indicating strong interactions between the surfactant's polyoxyethylene chain and water molecules. nih.gov

In ternary systems containing C10E4, oil (like n-octane), and water, research has focused on understanding the formation of microemulsions and the transitions between different Winsor-type systems (I, II, and III). nih.govacs.orgresearchgate.net The phase behavior is highly dependent on temperature and the concentration of the surfactant. acs.orgacs.org An emerging academic challenge lies in precisely controlling and predicting these phase transitions, which is crucial for optimizing formulations in various technological applications. The relationship between the phase behavior and the properties of emulsions formed with C10E4 is another active area of research, with studies investigating how factors like surfactant concentration and temperature affect emulsion inversion. acs.org

Cross-Disciplinary Relevance in Chemical Engineering and Materials Science

The unique properties of Tetraethylene glycol monodecyl ether give it significant relevance in both chemical engineering and materials science. In chemical engineering, its role as a surfactant is paramount in formulation science. The detailed knowledge of its phase behavior is critical for designing and optimizing products such as detergents, emulsifiers, and dispersing agents. taylorandfrancis.commoleculardepot.com The ability to form stable microemulsions is particularly important for applications in enhanced oil recovery, drug delivery, and chemical synthesis in structured media. The study of emulsion inversion, for instance, has direct implications for processes that require a switch from an oil-in-water to a water-in-oil emulsion, or vice-versa. acs.org

In materials science, the self-assembly of Tetraethylene glycol monodecyl ether into various nanostructures is a key area of interest. The formation of micelles, hexagonal, and lamellar liquid crystalline phases provides templates for the synthesis of nanostructured materials. nih.gov For example, these ordered phases can be used as templates for the creation of mesoporous materials with controlled pore sizes and structures. Furthermore, the study of poly(ethylene glycol)-based polymers with long alkyl side chains, structurally related to C10E4, is relevant for the development of novel phase change materials for thermal energy storage. nih.gov

Interactive Data Tables

Physical and Chemical Properties of Tetraethylene Glycol Monodecyl Ether

Phase Behavior of Tetraethylene Glycol Monodecyl Ether (C10E4) in Water

Propriétés

IUPAC Name |

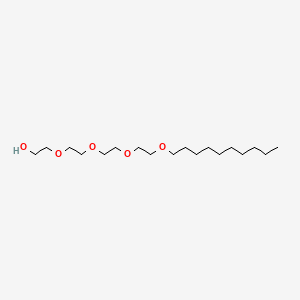

2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMWIUUCZFNLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205645 | |

| Record name | Decyltetraoxyethylene glycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5703-94-6 | |

| Record name | Decyltetraoxyethylene glycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyltetraoxyethylene glycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5703-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Established and Novel Synthetic Pathways for Tetraethyleneglycol Monodecyl Ether

The creation of this compound hinges on the formation of a stable ether bond. Various synthetic strategies have been developed and refined to achieve this transformation efficiently.

The Williamson ether synthesis, a classic and versatile method for forming ethers, is a primary route for producing this compound. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In this specific application, tetraethylene glycol is first deprotonated by a strong base, such as sodium hydride or potassium hydroxide, to generate the corresponding alkoxide. This alkoxide then reacts with a decyl halide, like 1-bromodecane (B1670165) or 1-chlorodecane (B1663957), to form the desired ether. google.com

A critical consideration in the synthesis of polyoxyethylene glycol monoethers is controlling the degree of alkylation. To favor the formation of the monodecyl ether over the undesired didecyl ether, a significant molar excess of tetraethylene glycol is typically employed. This statistical approach increases the probability of the decyl halide reacting with a glycol molecule that has not yet been etherified. The reaction is generally conducted in an aprotic polar solvent like tetrahydrofuran (B95107) or dimethylformamide to enhance the reactivity of the nucleophile.

Direct alkylation of tetraethylene glycol is a widely used and effective method. This approach involves the reaction of the glycol with an alkylating agent in the presence of a base.

Alkyl Halides: 1-Bromodecane and 1-chlorodecane are common choices for the alkylating agent, with the bromide being more reactive. google.com The reaction is facilitated by a base that deprotonates the glycol, forming the nucleophilic alkoxide. google.com

Alkyl Sulfonates: As an alternative to alkyl halides, alkyl sulfonates such as decyl mesylate and decyl tosylate offer the advantage of having better leaving groups. This often leads to improved reaction rates and higher yields. These sulfonate esters are prepared by reacting decanol (B1663958) with the corresponding sulfonyl chloride.

A solvent-free method has also been described, which involves mixing the polyoxyethylene glycol with a concentrated aqueous solution of a metal hydroxide, followed by the addition of a primary alkyl halide to produce the monoalkyl ether. google.com

To enhance the efficiency and sustainability of ether synthesis, various catalytic systems have been explored.

Phase-Transfer Catalysis (PTC): This technique is particularly valuable as it can facilitate reactions between reactants in immiscible phases, often eliminating the need for anhydrous solvents. iagi.or.idjst.go.jp Catalysts like polyethylene (B3416737) glycols (PEGs) and their derivatives have been shown to be effective phase-transfer catalysts, offering a lower cost and non-toxic alternative to crown ethers. tandfonline.combme.hubiomedres.us In the context of Williamson synthesis, PTC can be employed in organic-aqueous two-phase systems with concentrated aqueous alkali. jst.go.jp

Reaction Mechanism: The Williamson ether synthesis proceeds through an SN2 mechanism, which involves a backside attack of the nucleophile on the electrophilic carbon. wikipedia.org This mechanism favors the use of primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions. wikipedia.org

Advanced Purification and Isolation Techniques in Laboratory Synthesis

The product of the synthesis is typically a mixture containing the desired monoether, unreacted starting materials, and byproducts. Therefore, effective purification is a critical step.

| Purification Technique | Principle | Application Notes |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | A common laboratory method using silica (B1680970) gel. A solvent gradient is often employed to separate the desired product from impurities. |

| Liquid-Liquid Extraction | Separation based on differential solubility of components in two immiscible liquid phases. | Can be used to remove water-soluble impurities like salts and excess glycol. google.com |

| Distillation | Separation based on differences in boiling points. | Challenging for high-boiling point polyoxyethylene ethers, but vacuum distillation can be used to remove volatile impurities. iagi.or.idgoogle.com |

Chemical Modification and Analog Synthesis for Functional Studies

The structure of this compound can be systematically altered to probe structure-activity relationships and to develop novel surfactants.

| Modification Strategy | Description | Purpose |

| Varying Hydrophobic Chain Length | Synthesizing analogs with different alkyl chain lengths (e.g., octyl, dodecyl). sigmaaldrich.comnih.gov | To study the effect of hydrophobicity on surfactant properties. |

| Altering Ethylene (B1197577) Oxide Chain Length | Preparing analogs with fewer or more ethylene oxide units. | To investigate the impact of the hydrophilic-lipophilic balance (HLB) on performance. |

| Functionalizing the Terminal Hydroxyl Group | Introducing new functional groups such as sulfates, carboxylates, or phosphates. | To create anionic or other specialized surfactants with tailored properties. |

Fundamental Interfacial and Self Assembly Phenomena

Micellization Behavior and Critical Micelle Concentration Studies

Like other amphiphilic molecules, tetraethylene glycol monodecyl ether self-assembles into structures called micelles above a certain concentration known as the critical micelle concentration (CMC). nih.gov This phenomenon is driven by the hydrophobic effect, where the hydrophobic decyl tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic tetraethylene glycol head groups remain exposed to the aqueous environment.

The formation and characteristics of tetraethylene glycol monodecyl ether micelles are significantly influenced by both its concentration in the solution and the ambient temperature.

The critical micelle concentration (CMC) is a key parameter that is highly dependent on temperature. For nonionic surfactants like C10E4, the CMC typically exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature. nih.govsemanticscholar.org Initially, as the temperature rises, the hydration of the hydrophilic ethylene (B1197577) oxide chains decreases, making the surfactant effectively more hydrophobic and thus lowering the CMC. nih.gov Beyond the temperature of minimum CMC, the increased thermal energy leads to a greater solubility of the hydrophobic tail, which in turn increases the CMC. nih.govsemanticscholar.org

The aggregation number of the micelles, which is the average number of surfactant molecules in a single micelle, is also temperature-dependent. For many nonionic surfactants, the aggregation number tends to increase with rising temperature. nih.gov

Below is a table showing the effect of temperature on the critical micelle concentration (CMC) of a similar nonionic surfactant, C10E6. This data illustrates the general trend observed for such surfactants.

| Temperature (°C) | CMC (g/L) for C10E6 |

| 15 | 0.34 |

| 25 | 0.29 |

| 40 | 0.27 |

| 50 | 0.27 |

| 55 | 0.28 |

| Data for C10E6, a related nonionic surfactant, is presented to illustrate the general temperature-dependent behavior of C10Ej surfactants. nih.gov |

Tetraethylene glycol monodecyl ether can form mixed micelles with other types of surfactants, a process that often leads to synergistic effects, meaning the properties of the mixed system are superior to those of the individual components. For instance, studies on the mixed micellization of tetraethylene glycol monododecyl ether (C12E4) with the cationic surfactant dodecyltrimethylammonium (B156365) bromide (C12TAB) have shown that the critical micelle concentration of the mixture is lower than that of the individual surfactants. nih.gov

The composition of these mixed micelles and the interactions between the different surfactant molecules can be analyzed using theoretical models such as those developed by Clint, Rubingh, and Rosen. nih.gov These models help in quantifying the interaction parameters and the mole fraction of each surfactant in the mixed micelle and at the interface. nih.gov The presence of additives, like sodium propionate, can further influence the mixed micellization behavior by affecting the electrostatic interactions and hydration of the surfactant headgroups. nih.gov

Microemulsion and Nanoemulsion Formation and Stability Research

Tetraethylene glycol monodecyl ether is an effective emulsifier for the formation of microemulsions and nanoemulsions. These are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by a surfactant film at the interface. nih.govthaiscience.infoyoutube.com

The formation of stable microemulsions is highly dependent on the system's composition, including the water-to-oil ratio, and temperature. researchgate.netnih.gov For the C10E4/n-octane/water system, a three-phase behavior (Winsor III or WIII), where the microemulsion coexists with both excess oil and water phases, is observed at a specific temperature known as the phase inversion temperature (PIT) or optimum formulation temperature. researchgate.net At temperatures below the PIT, an oil-in-water (O/W) microemulsion is typically formed, while at temperatures above the PIT, a water-in-oil (W/O) microemulsion is favored. nih.gov

Nanoemulsions, which are kinetically stable rather than thermodynamically stable like microemulsions, can also be formulated using C10E4. thaiscience.infonih.gov The long-term stability of these nanoemulsions is a critical factor and is assessed by monitoring parameters such as droplet size, polydispersity index, and zeta potential over time and under different storage conditions. nih.govresearchgate.netresearchgate.net The choice of oil phase and the presence of co-surfactants can significantly impact the stability of both microemulsions and nanoemulsions. nih.govnih.gov

Liquid Crystalline Phases and Lyotropic Mesophase Transformations

In addition to forming micelles and microemulsions, aqueous solutions of tetraethylene glycol monodecyl ether can form various liquid crystalline phases at higher surfactant concentrations. wikipedia.orgwikipedia.org These phases, known as lyotropic liquid crystals, possess a degree of order that is intermediate between that of a liquid and a solid crystal. wikipedia.org

The type of liquid crystalline phase formed depends on the surfactant concentration and temperature. Common lyotropic phases include the lamellar phase (Lα), where surfactant molecules are arranged in bilayers separated by water layers, and the hexagonal phase (HI), where cylindrical micelles are packed in a hexagonal array. wikipedia.orgnih.gov At the transitions between these phases, more complex structures such as bicontinuous cubic phases can be observed. nih.gov

The transformation between these different mesophases can be induced by changes in temperature or concentration. For example, increasing the temperature can cause a transition from a lamellar phase to a more disordered phase. nih.gov The study of these phase transformations is crucial for understanding the fundamental principles of self-assembly and for designing formulations with specific rheological properties.

Adsorption Dynamics and Equilibrium at Liquid-Fluid Interfaces

The surface activity of tetraethylene glycol monodecyl ether arises from its ability to adsorb at liquid-fluid interfaces, such as the air-water or oil-water interface. This adsorption reduces the interfacial tension, a measure of the energy required to increase the surface area of the interface. gsu.eduaccessscience.comjackwestin.com

The dynamics of adsorption refer to the rate at which surfactant molecules migrate to and arrange themselves at the interface. This process is influenced by factors such as the surfactant's bulk concentration and its diffusion coefficient. At equilibrium, the interface becomes saturated with surfactant molecules, leading to a significant reduction in surface tension. The relationship between the bulk concentration of the surfactant and the equilibrium surface tension is described by a surface tension isotherm.

The adsorption of tetraethylene glycol monodecyl ether can also be studied at polarized interfaces, such as the interface between an aqueous electrolyte solution and a mercury electrode. The relationship between the interfacial tension and the applied electrical potential is known as an electrocapillary curve.

Surface Tension Reduction and Interfacial Rheology Studies

Tetraethylene glycol monodecyl ether (C10E4) is a nonionic surfactant recognized for its ability to modify interfacial properties, particularly the reduction of surface tension at air-water and oil-water interfaces. The efficiency of a surfactant is often characterized by the concentration required to achieve a significant reduction in surface tension, while its effectiveness is the maximum reduction it can achieve. bris.ac.uk Molecular simulations, which show excellent agreement with experimental data, have been employed to model the surface tension isotherm and understand the structural behavior of C10E4 at the water-air interface. bris.ac.uksemanticscholar.org

Experimental studies show that aqueous solutions of C10E4 can lower the surface tension to approximately 29 mN/m. lboro.ac.uk This property also influences its wetting capabilities; for instance, C10E4 solutions achieve a minimum contact angle of about 20° on polypropylene (B1209903) surfaces, demonstrating more effective spreading compared to certain fluorosurfactants, even at a higher surface tension. lboro.ac.uk Dissipative Particle Dynamics (DPD) simulations have successfully reproduced the shape of the experimental surface tension diagram for C10E4, noting it has a higher critical micelle concentration (CMC) but achieves a lower surface tension compared to surfactants with longer alkyl chains like C12E5 and C12E6. uni-due.de

Interfacial rheology, which describes the response of an interface to deformation, is crucial for understanding the stability of systems like emulsions and foams. These properties are divided into shear rheology (deformation at constant area) and dilatational rheology (change in area). For many soluble surfactants like C10E4, the interfacial shear modulus is often negligible. rsc.org The more significant property is the dilatational modulus, which is dictated by the transport properties of the surfactant to and from the interface. rsc.org Studies comparing C10E4 with other surfactants have found a direct correlation between the stability of thin foam films and the surface dilatational elasticity of the respective surfactant monolayers. researchgate.net

Table 1: Interfacial Properties of Tetraethylene Glycol Monodecyl Ether (C10E4)

| Property | Finding | Source(s) |

| Surface Tension Reduction | Reduces surface tension of aqueous solutions to a minimum of ~29 mN/m. | lboro.ac.uk |

| Wetting Performance | Achieves a minimum contact angle of ~20° on polypropylene. | lboro.ac.uk |

| Interfacial Shear Rheology | The interfacial shear modulus is generally considered very small and negligible for soluble surfactants of this type. | rsc.org |

| Interfacial Dilatational Rheology | The dilatational modulus is the more significant rheological property, governed by surfactant transport kinetics. | rsc.org |

| Correlation to Stability | Surface dilational elasticity correlates with the stability of foam films. | researchgate.net |

Adsorption and Surface-Induced Self-Assembly at Solid-Aqueous Interfaces

The adsorption of tetraethylene glycol monodecyl ether from an aqueous solution onto solid surfaces is a key aspect of its function in applications like wetting, cleaning, and colloidal stabilization. C10E4 readily adsorbs at hydrophobic solid-liquid interfaces, forming a monolayer at concentrations near its critical micelle concentration (CMC). diva-portal.org The structure and properties of this adsorbed layer are influenced by the surfactant's molecular geometry, including the flexibility of its ethylene oxide headgroup. diva-portal.org

Investigations using techniques such as the surface force apparatus have compared C10E4 with similar surfactants to understand structure-property relationships. These studies reveal that the interaction forces between two surfaces coated with adsorbed C10E4 layers are similar to those of other nonionic surfactants, characterized by steric repulsion. diva-portal.org Molecular dynamics simulations have provided visual insight into the adsorption process, showing C10E4 molecules migrating from the bulk solution to assemble at interfaces. researchgate.net These simulations can model the self-assembly into bilayers on certain substrates and track the transport of surfactant molecules across surfaces of varying wettability. semanticscholar.orgresearchgate.net

The self-assembly behavior of C10E4 in solution, which dictates its adsorption, can be influenced by other components in the formulation. For example, the presence of a chelating agent like tetrasodium (B8768297) glutamate (B1630785) diacetate (GLDA) can affect the hydration of the surfactant headgroup. chalmers.se This change in solubility can promote the growth of micelles in the bulk solution, which in turn alters the equilibrium between the bulk and the adsorbed state at the solid-aqueous interface. chalmers.se

Table 2: Adsorption and Self-Assembly Characteristics of C10E4 at Solid-Aqueous Interfaces

| Phenomenon | Observation | Source(s) |

| Adsorption Behavior | Forms a monolayer on hydrophobic surfaces at concentrations near the CMC. | diva-portal.org |

| Inter-surface Forces | Adsorbed layers generate steric repulsion forces between surfaces. | diva-portal.org |

| Self-Assembly Visualization | Molecular dynamics simulations show rapid migration and self-assembly at interfaces. | semanticscholar.orgresearchgate.net |

| Influence of Additives | Chelating agents (e.g., GLDA) can alter hydration and promote micellar growth, affecting the adsorption equilibrium. | chalmers.se |

Reverse Micelle and Protomicelle Formation in Non-Aqueous Systems

In non-aqueous, low-dielectric solvents, tetraethylene glycol monodecyl ether can self-assemble into structures known as reverse micelles. These aggregates consist of a polar core, typically containing solubilized water, which is encapsulated by a shell of surfactant molecules with their hydrophilic headgroups oriented inward and their lipophilic tails extending into the continuous non-polar phase. researchgate.net The formation and stability of these reverse micelles are central to applications such as water-in-oil (W/O) microemulsions. researchgate.net

The stability and size of reverse micelles are governed by a balance of forces, including the repulsion between compressed surfactant headgroups in the core. acs.org The introduction of salts into the aqueous core can significantly affect these forces by screening electrostatic interactions, which allows the reverse micelles to exist at a new equilibrium size. acs.org While detailed studies on reverse micelle formation often use model systems, the principles apply broadly to nonionic surfactants like C10E4 in apolar solvents. researchgate.netresearchgate.net Dynamic Light Scattering (DLS) is a key technique used to characterize these systems, allowing for the determination of parameters such as micelle size, aggregation numbers, and the concentration of free surfactant in equilibrium with the aggregates. researchgate.net

The concept of "protomicelles" or premicellar aggregates has also been explored. Research has provided evidence for the existence of premicellar multimers in aqueous solutions of C10E4 at concentrations well below the CMC. researchgate.netresearchgate.net These are considered intermediate self-assembled structures. However, the focus for this section remains on non-aqueous systems, where the primary self-assembled structures discussed are reverse micelles and the larger microemulsion phases they form. Studies have noted that in some surfactant-rich (L2) phases of C10E4 systems, there is no evidence of discrete inverse micelles, suggesting that the surfactant may exist in other structural forms, such as part of a bicontinuous network. acs.org

Table 3: Characteristics of C10E4 in Non-Aqueous Systems

| Aggregate Type | Controlling Factors & Properties | Source(s) |

| Reverse Micelles | Form in low-dielectric (oil) solvents with a polar core. | researchgate.net |

| Stability and size are influenced by inter-headgroup repulsion and the presence of electrolytes in the core. | acs.org | |

| Can be characterized by Dynamic Light Scattering (DLS) to determine size and aggregation number. | researchgate.net | |

| Protomicelles (Premicellar Aggregates) | Evidence for premicellar multimers has been found in aqueous solutions below the CMC. | researchgate.netresearchgate.net |

| Structural Phase Behavior | In some surfactant-rich non-aqueous phases (L2), discrete reverse micelles may not form; a bicontinuous structure may be present instead. | acs.org |

Applications in Advanced Materials Science and Process Engineering Research

Role in Emulsion Polymerization and Colloidal System Stabilization

Tetraethyleneglycol monodecyl ether, a member of the alcohol ethoxylate class of non-ionic surfactants, is instrumental in the process of emulsion polymerization. walshmedicalmedia.com This method is used to produce a wide range of polymers, including those used in synthetic rubbers, plastics, and coatings. texochem.com In emulsion polymerization, the surfactant plays a critical role in stabilizing the monomer droplets within an aqueous medium. walshmedicalmedia.com

The mechanism involves the formation of micelles by the surfactant molecules, which encapsulate small amounts of the monomer. walshmedicalmedia.com The polymerization process is initiated by a water-soluble initiator, and the growing polymer chains are contained within these micelles, which transform into polymer particles. walshmedicalmedia.comtexochem.com this compound, with its hydrophilic ethylene (B1197577) oxide chain and hydrophobic decyl tail, effectively reduces the interfacial tension between the monomer and water, preventing the coalescence of the polymer particles and ensuring the stability of the colloidal system. youtube.comrsc.org Its ability to function as a stabilizer is highlighted in various phase behavior and evaporation studies. sigmaaldrich.comsigmaaldrich.com The use of such non-ionic surfactants is favored for their ability to produce stable, submicron polymer particles with a high molecular weight at a rapid polymerization rate. texochem.com

| Property | Role in Emulsion Polymerization & Colloidal Stabilization | Reference |

| Surfactant Type | Non-ionic | youtube.com |

| Key Structural Features | Hydrophilic ethylene oxide chain, hydrophobic decyl tail | sbr-int.com |

| Primary Function | Emulsifier and Stabilizer | sbr-int.com |

| Mechanism of Action | Forms micelles, reduces interfacial tension, prevents particle coalescence | walshmedicalmedia.comyoutube.com |

| Outcome | Stable colloidal dispersion of polymer particles | texochem.com |

Mechanistic Investigations in Enhanced Oil Recovery (EOR) Formulations

In the field of petroleum engineering, this compound and similar non-ionic surfactants are investigated for their potential in Enhanced Oil Recovery (EOR), specifically in surfactant flooding and surfactant-polymer flooding techniques. nih.govfastercapital.com These methods aim to recover residual oil trapped in reservoirs after primary and secondary recovery methods have been exhausted.

The primary mechanism by which these surfactants enhance oil recovery is by drastically reducing the interfacial tension (IFT) between the oil and the injected aqueous fluid. stanford.edudtu.dk This reduction in IFT increases the capillary number, which is the ratio of viscous forces to capillary forces, thereby mobilizing the trapped oil. stanford.edu Non-ionic surfactants like polyethylene (B3416737) glycol derivatives are valued in EOR for their high tolerance to salinity and chemical stability under reservoir conditions. nih.govacs.org

In surfactant-polymer flooding, the surfactant's role is complemented by a polymer that increases the viscosity of the displacing fluid. This improves the mobility ratio, leading to a more stable displacement front and preventing the viscous fingering of the injected fluid through the oil, thus enhancing the sweep efficiency. stanford.edu The synergistic effect of the surfactant reducing IFT and the polymer improving mobility control leads to a significant increase in oil recovery. nih.gov

| EOR Mechanism | Role of this compound (or similar non-ionic surfactants) | Key Parameters Affected | Reference |

| Surfactant Flooding | Reduces interfacial tension between oil and water. | Interfacial Tension (IFT), Capillary Number | fastercapital.comstanford.edudtu.dk |

| Surfactant-Polymer Flooding | Reduces IFT and works synergistically with a polymer. | IFT, Mobility Ratio, Sweep Efficiency | nih.govstanford.edu |

| Wettability Alteration | Can adsorb onto rock surfaces, altering them to be more water-wet. | Contact Angle, Relative Permeability | acs.org |

Mechanisms of Action in Detergency and Cleaning Science

The fundamental properties of this compound as a non-ionic surfactant make it an effective component in detergency and cleaning applications. sbr-int.com Alcohol ethoxylates are widely used in laundry detergents, all-purpose cleaners, and other cleaning formulations due to their excellent cleaning performance. sbr-int.comheraproject.com

The mechanism of detergency involves several key actions. Firstly, the surfactant lowers the surface tension of the water, allowing it to wet surfaces more effectively and penetrate into fabrics. youtube.com The amphiphilic nature of the molecule, with its hydrophilic head and hydrophobic tail, enables it to surround and emulsify oily and greasy soils. sbr-int.com The hydrophobic tails are attracted to the oil, while the hydrophilic heads remain in the water phase, forming micelles around the soil particles. This process lifts the soil from the surface and disperses it into the wash water, preventing it from redepositing.

Non-ionic surfactants like this compound are particularly effective due to their high tolerance to water hardness (calcium and magnesium ions) and their ability to function well across a range of temperatures. researchgate.net Their mildness also makes them suitable for use in personal care cleaning products. youtube.com

| Detergency Stage | Mechanism of Action | Consequence | Reference |

| Wetting | Reduction of water's surface tension. | Improved penetration of cleaning solution into surfaces and fabrics. | youtube.com |

| Emulsification | Surfactant molecules surround and encapsulate oily soils. | Formation of micelles that lift soil from the surface. | sbr-int.com |

| Dispersion & Suspension | Stabilized micelles keep soil suspended in the wash water. | Prevents redeposition of soil onto cleaned surfaces. | ncsu.edu |

Contributions to Membrane Science and Separation Processes

In the realm of biochemistry and membrane science, this compound and its analogs are crucial tools for the study of membrane proteins. These proteins are notoriously difficult to study in their native environment due to their hydrophobic nature. Detergents are essential for extracting these proteins from the lipid bilayer of cell membranes in a soluble and functionally active state.

The mechanism of solubilization involves the detergent molecules partitioning into the cell membrane. As the detergent concentration increases, it disrupts the lipid bilayer and forms mixed micelles containing lipids, proteins, and detergent molecules. Ultimately, the membrane protein is encapsulated within a detergent micelle, with the hydrophobic regions of the protein shielded from the aqueous environment by the hydrophobic tails of the detergent. This process allows for the purification and subsequent structural and functional characterization of the membrane protein. nih.govmerckmillipore.com

Research has shown that related non-ionic detergents like Octaethylene glycol monododecyl ether (C12E8) are effective in solubilizing membrane proteins. nih.gov The choice of detergent is critical, as it must be able to solubilize the protein without denaturing it. Non-ionic detergents are often preferred for their mildness.

| Process | Role of this compound (or analog) | Outcome for Research | Reference |

| Membrane Protein Extraction | Solubilizes the lipid bilayer and individual protein molecules. | Isolation of membrane proteins from their native environment. | merckmillipore.com |

| Protein Stabilization | Forms a detergent micelle around the hydrophobic domains of the protein. | Maintains the native conformation and activity of the protein in an aqueous solution. | nih.gov |

| Purification and Characterization | Enables the use of standard protein purification techniques. | Facilitates structural and functional studies of membrane proteins. | nih.gov |

Formulation Science for Industrial and Research-Oriented Applications (e.g., coatings, agrochemicals)

The versatile properties of this compound and related glycol ethers make them valuable components in a wide array of industrial formulations, including coatings and agrochemicals. nih.gov

In the paints and coatings industry, glycol ethers act as effective solvents and coalescing agents. alliancechemical.comrockchemicalsinc.com They help to dissolve resins and pigments, ensuring a uniform and stable formulation. specialchem.com As a coalescent in latex paints, they facilitate the formation of a continuous film as the paint dries, which is crucial for the durability and appearance of the coating. pcimag.com By controlling the evaporation rate, they prevent defects such as cracking and ensure a smooth finish. rockchemicalsinc.com The inclusion of alcohol ethoxylates can also improve the spreadability and prevent the separation of components in paints and coatings. sbr-int.com

In agrochemical formulations, such as pesticides and herbicides, alcohol ethoxylates function as emulsifiers and wetting agents. sbr-int.comheraproject.com They are used to create stable emulsions of oily active ingredients in water, allowing for effective and uniform application. As wetting agents, they reduce the surface tension of the spray solution, enabling it to spread more evenly over the waxy surfaces of leaves and enhancing the uptake of the active ingredient by the plant. youtube.com

| Application | Function of this compound (or related compounds) | Key Benefit | Reference |

| Paints & Coatings | Solvent, Coalescing Agent | Improved film formation, flow, and durability | alliancechemical.comrockchemicalsinc.compcimag.com |

| Agrochemicals | Emulsifier, Wetting Agent | Stable formulation, enhanced spreading and uptake of active ingredients | youtube.comsbr-int.comheraproject.com |

Impact on Lubrication Performance in Oil-Based Systems

Surfactants, including non-ionic types like polyethylene glycols and their ethers, are utilized as additives in lubricating oils to enhance their performance. whamine.comnouryon.com Their primary roles in this context are to improve the dispersion of other additives and to enhance the biodegradability of the lubricant.

In modern lubricants, nano-additives are often incorporated to improve anti-wear and friction-reducing properties. However, these nanoparticles have a tendency to agglomerate, which can negatively impact the lubricant's performance. The addition of surfactants helps to keep these nanoparticles dispersed and stable within the oil, ensuring their effectiveness over time. whamine.com

Furthermore, with a growing emphasis on environmental responsibility, the biodegradability of lubricants is a significant concern. Research has shown that the addition of non-ionic surfactants can promote the biodegradation of lubricating oils by increasing the contact area between the oil and microorganisms. whamine.com Polyethylene glycols themselves have been investigated as lubricants, particularly in specialized applications like artificial joints, where they can form a lubricating film and reduce wear. researchgate.netnih.gov A patent also describes a water-soluble lubricant composition based on polyethylene glycol and a sulfonate for metalworking fluids. google.com

| Function in Lubrication | Mechanism of Action | Performance Enhancement | Reference |

| Dispersant for Additives | Stabilizes nano-additives within the oil base. | Prevents agglomeration, maintains anti-wear and friction-reducing properties. | whamine.com |

| Biodegradability Enhancer | Increases the oil-microorganism interface. | Promotes faster and more complete biodegradation of the lubricant. | whamine.com |

| Lubricity Improver | Forms a lubricating film on surfaces. | Reduces friction and wear, particularly in specific applications. | researchgate.netnih.govgoogle.com |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of tetraethyleneglycol monodecyl ether from complex mixtures and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.

High-performance liquid chromatography is a cornerstone for the analysis of non-ionic surfactants like this compound. chromatographyonline.comjascoinc.com Due to the lack of a strong chromophore in the native molecule, derivatization is often employed to enhance detection sensitivity, particularly for UV or fluorescence detectors. upce.czgreyhoundchrom.com This process involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the analyte. For instance, glycols can be derivatized with benzoyl chloride, converting them into benzoyl esters which are highly responsive to UV detection. upce.cz This derivatization not only improves detectability but also decreases the polarity of the molecule, which can aid in separation by reversed-phase HPLC. upce.cz

The separation of ethoxylated surfactants is often achieved using hydrophilic-interaction chromatography (HILIC) or reversed-phase LC. chromatographyonline.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar solvent, which is effective for separating polar compounds. jascoinc.com Comprehensive two-dimensional liquid chromatography (2D-LC), coupling HILIC and reversed-phase LC, offers a powerful tool for the detailed profiling of non-ionic ethoxylated surfactants. chromatographyonline.comchromatographyonline.com Detection is commonly performed with evaporative light-scattering detection (ELSD) for general profiling or mass spectrometry (MS) for structural elucidation. chromatographyonline.comchromatographyonline.com

A study on the trace determination of glycols utilized HPLC with UV and electrospray ionization mass spectrometric (ESI-MS) detections after derivatization with benzoyl chloride. upce.cz The derivatization significantly increased the molecular mass, which in turn improved the signal-to-noise ratio in ESI-MS detection. upce.cz The following table summarizes typical conditions for HPLC analysis of derivatized glycols.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Derivatizing Agent | Benzoyl Chloride |

| Detection | UV (237 nm) or ESI-MS |

| This table illustrates a common setup for the HPLC analysis of glycols after derivatization. |

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying its metabolites. maxwellsci.comresearchgate.net GC separates the components of a sample based on their volatility and interaction with the stationary phase, while MS provides mass information for identification. researchgate.net High-temperature GC is particularly suitable for the analysis of alkyl alcohol polyoxyethylene ethers. nih.gov

For purity analysis, a GC method can separate the main compound from any residual starting materials or by-products. Sigma-Aldrich reports a purity of ≥98.0% for their BioXtra grade tetraethyleneglycol monododecyl ether as determined by GC. sigmaaldrich.com

GC-MS is also instrumental in the study of the microbial degradation of polyethylene (B3416737) glycol monoalkyl ethers, which can produce potentially toxic substances. maxwellsci.com The electron ionization (EI) and chemical ionization (CI) mass spectra obtained from GC-MS can be used to identify and characterize these degradation products. maxwellsci.comresearchgate.net The fragmentation patterns in the mass spectra provide structural information about the metabolites. For instance, methane (B114726) CI mass spectra of polyethylene glycol monoalkyl ethers contain MH+ ions and fragment ions that are similar to those in their EI spectra. maxwellsci.com

A predicted GC-MS spectrum for non-derivatized tetraethyleneglycol monododecyl ether shows characteristic fragmentation patterns that can be used as a guide for identification, although experimental confirmation is necessary. hmdb.ca

| Parameter | Condition |

| Column | High-temperature Al-coated fused-silica capillary |

| Stationary Phase | Bonded methyl silicon |

| Injection | Splitless |

| Detector | Mass Spectrometer (EI and CI modes) |

| This table outlines typical conditions for the GC-MS analysis of alkyl alcohol polyoxyethylene ethers. nih.gov |

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental for the detailed structural analysis of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule. researchgate.netnih.gov

¹H NMR spectra can be used to determine the molecular weight and purity of polyethylene glycols. researchgate.netnih.gov The characteristic signals for the protons in the repeating ethylene (B1197577) oxide units and the terminal alkyl and hydroxyl groups can be clearly identified. For example, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the hydroxyl proton of polyethylene glycols appears at a distinct chemical shift around 4.56 ppm. researchgate.net The integration of these signals allows for the calculation of the average degree of ethoxylation. It's important to note that ¹³C satellite peaks can be observed in ¹H NMR spectra due to the natural abundance of ¹³C, and correct assignment of these peaks is crucial for accurate molecular weight determination. acs.org

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule, allowing for unambiguous structural confirmation. rsc.org

The following table summarizes representative ¹H NMR chemical shifts for a similar compound, triethylene glycol monododecyl ether, in CDCl₃.

| Proton Environment | Chemical Shift (ppm) |

| Alkyl CH₃ | ~0.88 |

| Alkyl (CH₂)n | ~1.26 |

| -OCH₂-CH₂- (alkyl side) | ~3.4-3.5 |

| -OCH₂-CH₂-O- (repeating units) | ~3.6-3.7 |

| -CH₂OH | ~3.7 |

| This table shows typical ¹H NMR chemical shifts for a related polyoxyethylene alkyl ether. tcichemicals.com |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. researchgate.net The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the terminal hydroxyl group. The sharp peaks between 3000 and 2800 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl chain. A prominent and characteristic feature of polyoxyethylene ethers is the strong C-O-C stretching vibration of the ether linkages, which typically appears around 1110 cm⁻¹. rsc.org This particular band is often used for the quantification of non-ionic surfactants. rsc.org

FTIR spectroscopy, often using an attenuated total reflectance (ATR) accessory, is a common technique for obtaining the IR spectrum of liquid samples like this compound. nih.govmdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | ~3400 (broad) |

| C-H Stretch (alkyl) | ~2850-2960 |

| C-O-C Stretch (ether) | ~1110 |

| This table highlights key IR absorption bands for identifying functional groups in this compound. rsc.orgchemicalbook.com |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the identity of this compound. nih.gov Various ionization techniques can be employed, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), often coupled with different mass analyzers like time-of-flight (TOF) or quadrupole. researchgate.netnih.gov

In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. acs.org The fragmentation pattern of the oligomer ion, induced by low-energy collision-induced dissociation, is highly dependent on the cation used for ionization and can provide valuable structural information about the polymer chain and end groups. acs.org

For polyethylene glycol monoalkyl ethers, chemical ionization (CI) mass spectrometry can also provide molecular weight information through the observation of the MH⁺ ion. isca.me However, the relative abundance of this ion can be low and variable. maxwellsci.com The mass spectra of these compounds often show characteristic fragment ions related to the polyethylene glycol chain, such as m/z 45, 59, and 103. maxwellsci.comresearchgate.net

The following table lists some of the ions that may be observed in the mass spectrum of this compound.

| Ion | m/z (approximate) | Description |

| [M+H]⁺ | 363.3 | Protonated molecule |

| [M+Na]⁺ | 385.3 | Sodium adduct |

| [M+K]⁺ | 401.3 | Potassium adduct |

| [C₂H₅O]⁺ | 45.0 | Fragment ion from PEG chain |

| This table presents potential ions observed in the mass spectrometric analysis of this compound. |

Scattering Techniques for Aggregate and Nanostructure Analysis

Scattering techniques are powerful tools for investigating the size, shape, and structure of molecular aggregates and nanostructures formed by surfactants like this compound.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are complementary techniques that provide detailed structural information about materials on the nanometer to micrometer scale. nih.govnih.govnih.gov These methods are particularly valuable for characterizing the shape, size, and internal structure of micelles and other complex fluid phases formed by surfactants.

Neutron reflectivity is a powerful technique for studying the structure of thin films and adsorbed layers at interfaces. acs.org It measures the reflection of a neutron beam from a flat surface to determine the thickness, density, and composition of the adsorbed layer.

Studies on this compound (C12E4) using neutron reflectivity have provided detailed insights into its adsorption at the air/water and solid/water interfaces. For instance, at the hydrophobic solid/water interface, the adsorption isotherm of C12E4 was measured, revealing an area per molecule of approximately 50 Ų at the critical micelle concentration (cmc). acs.org The thickness of the adsorbed surfactant layer was found to be similar to that at the air/water interface. acs.org Isotopic labeling of the alkyl chain and the ethylene glycol headgroup has shown that the molecule is oriented with the ethylene glycol groups pointing towards the aqueous solution. acs.org At the cmc, the thicknesses of both the alkyl chain and ethylene glycol regions of the adsorbed layer were determined to be 10 ± 2 Å. acs.org

| Parameter | Value |

| Area per Molecule at cmc | ~50 Ų |

| Thickness of Adsorbed Layer at cmc | 10 ± 2 Å (alkyl chain), 10 ± 2 Å (ethylene glycol part) |

| Angle of Tilt (from surface normal) | 53 ± 10° (highest coverage), 75 ± 10° (lowest coverage) |

| Data derived from neutron reflectivity studies of this compound at the hydrophobic solid/water interface. acs.org |

Calorimetric Methods for Thermodynamic Property and Interaction Determination

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to measure the heat changes associated with physical and chemical processes. lew.ro These measurements provide valuable thermodynamic data, including enthalpies of fusion and vaporization, which are essential for understanding the phase behavior and intermolecular interactions of substances like this compound. chemeo.com While specific calorimetric data for this compound was not found in the provided search results, DSC is a standard method for characterizing the thermal properties of such materials. lew.ro

Rheological Studies of Solutions, Gels, and Complex Fluids

Rheology is the study of the flow and deformation of matter. Rheological studies are crucial for understanding the viscoelastic properties of solutions, gels, and other complex fluids formed by surfactants. nih.gov For this compound, rheological measurements can characterize the viscosity and elasticity of its aqueous solutions as a function of concentration and temperature. This information is vital for applications where the flow behavior of the surfactant solution is important. Although specific rheological data for this compound is not detailed in the search results, the principles of rheology are broadly applied to similar surfactant systems. nih.gov

Microscopy Techniques for Interfacial Morphologies and Self-Assembled Structures

Microscopy techniques provide direct visualization of interfacial morphologies and self-assembled structures. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can be used to image the aggregates formed by this compound. Theoretical simulations have shown that ethylene glycol oligomers can self-assemble on surfaces like indium tin oxide (ITO), forming an ultra-thin layer through surface coordination and hydrogen bonding. rsc.org While direct microscopic images of this compound were not available in the search results, these techniques are fundamental in visualizing the nanoscale structures it forms.

Environmental Fate, Ecotoxicology, and Green Chemistry Principles

Biodegradation Pathways and Mechanisms in Aquatic and Terrestrial Environments

The breakdown of tetraethylene glycol monodecyl ether in the environment is a key factor in determining its persistence and potential for long-term effects. Biodegradation, the breakdown of materials by microorganisms, is the primary mechanism for the removal of this surfactant from aquatic and terrestrial systems.

Aerobic and Anaerobic Degradation Research

Under aerobic conditions, in the presence of oxygen, tetraethylene glycol monodecyl ether undergoes relatively rapid primary biodegradation. Studies have shown that the initial breakdown of the molecule can be quite high. For instance, research on similar alcohol ethoxylates has demonstrated high primary biodegradation rates. researchgate.net The degradation process typically involves the enzymatic attack of the ether linkages and the alkyl chain.

Anaerobic degradation, which occurs in environments lacking oxygen such as in some sediments and wastewater treatment sludge, is generally a slower process for alcohol ethoxylates. While complete mineralization to carbon dioxide and water can occur, the rate is often significantly reduced compared to aerobic conditions. Research into the anaerobic degradation of related compounds has shown that the initial breakdown steps can occur, but the complete degradation of all intermediates may be limited. nih.gov

Metabolite Identification and Persistence Studies

The biodegradation of tetraethylene glycol monodecyl ether proceeds through the formation of various intermediate metabolites. A primary degradation pathway involves the central fission of the molecule, leading to the formation of polyethylene (B3416737) glycols (PEGs) and fatty alcohols. Another significant pathway is the terminal oxidation of the alkyl chain, followed by β-oxidation, which shortens the alkyl chain.

Key metabolites identified in degradation studies of similar alcohol ethoxylates include:

Polyethylene glycols (PEGs): These are formed from the hydrophilic portion of the surfactant. While generally considered to be of low toxicity, their persistence can vary depending on the chain length.

Carboxylated derivatives: These include aliphatic and ethoxylated carboxylic acids, which are formed through the oxidation of the terminal alcohol group of the parent compound or its metabolites.

The persistence of these metabolites is a critical aspect of the environmental assessment. While the parent surfactant may degrade relatively quickly, some of the intermediate metabolites, particularly shorter-chain PEGs and some carboxylated compounds, can be more persistent in the environment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key analytical technique used for the identification and quantification of these degradation products. researchgate.net

Environmental Distribution, Partitioning, and Bioaccumulation Studies

The way in which tetraethylene glycol monodecyl ether distributes itself in the environment is governed by its physicochemical properties. With a calculated LogKow (octanol-water partition coefficient) of 4.7, it has a tendency to partition from the water phase into organic matter, such as sediment and sludge. nih.gov This partitioning behavior influences its bioavailability and the potential for exposure to benthic organisms.

Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. For surfactants like tetraethylene glycol monodecyl ether, the potential for bioaccumulation is generally considered to be low to moderate. The metabolism and excretion of the compound and its metabolites by organisms can limit its accumulation in tissues. However, the lipophilic nature of the alkyl chain suggests that some partitioning into fatty tissues is possible. Further studies are needed to fully characterize the bioaccumulation potential in various aquatic and terrestrial species.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

The ecotoxicity of tetraethylene glycol monodecyl ether is a measure of its potential to cause harm to living organisms in the environment. As a surfactant, its primary mode of toxic action is the disruption of cell membranes.

Acute and Chronic Ecotoxicity Assessments on Microorganisms and Invertebrates

Acute toxicity refers to the adverse effects of a substance that result from a single exposure or multiple exposures in a short period. For tetraethylene glycol monodecyl ether, acute toxicity to aquatic microorganisms and invertebrates varies depending on the species and the specific test conditions. Generally, nonionic surfactants can be toxic to aquatic life at concentrations in the low milligrams per liter range.

Chronic toxicity involves the adverse effects of a substance that result from long-term exposure. For invertebrates, chronic effects can include impacts on reproduction, growth, and development. Studies on related compounds have shown that chronic exposure to alcohol ethoxylates can have sublethal effects on sensitive species.

Effects on Aquatic Ecosystems (e.g., Algae, Fish)

The impact of tetraethylene glycol monodecyl ether on aquatic ecosystems is a key concern. It is classified as very toxic to aquatic life, with the potential for long-lasting effects. nih.gov

Algae: As primary producers, algae are a critical component of aquatic food webs. Surfactants can inhibit the growth of algae by disrupting their cell membranes and interfering with photosynthesis. The toxicity to algae is an important endpoint in ecotoxicological risk assessments.

Fish: Fish can be exposed to tetraethylene glycol monodecyl ether through the water and their diet. Acute toxicity to fish can occur at concentrations that may be found in the event of a spill or in poorly treated wastewater effluent. Sublethal effects, such as impacts on growth and reproduction, can occur at lower, chronic exposure levels.

Ecotoxicity Data for Tetraethylene Glycol Monodecyl Ether

| Endpoint | Species | Value | Reference |

|---|---|---|---|

| Acute Toxicity to Aquatic Life | - | H400: Very toxic to aquatic life | nih.gov |

Sustainable Synthesis Routes and Green Chemistry Considerations

The traditional synthesis of alcohol ethoxylates, including tetraethylene glycol monodecyl ether, often involves the use of strong alkaline catalysts and high temperatures and pressures, raising environmental and safety concerns. In line with the principles of green chemistry, research has been directed towards developing more sustainable and benign synthesis methodologies.

One promising approach involves the use of solid acid catalysts. A patented method describes the production of glycol ethers, such as tetraethylene glycol monomethyl ether, by reacting a glycol with a monohydric alcohol in the presence of a polyperfluorosulfonic acid resin catalyst. google.com This method offers advantages over the conventional Williamson synthesis, which utilizes hazardous reagents like molten sodium and alkyl halides. google.com The use of a solid, reusable catalyst simplifies purification processes and minimizes waste generation.

Enzymatic catalysis presents another green alternative for the synthesis of functionalized tetraethylene glycols. For instance, the synthesis of thiol-functionalized tetraethylene glycol has been successfully achieved using Candida antarctica Lipase B (CALB) as a catalyst under solvent-less conditions. mdpi.com This biocatalytic approach avoids the use of harsh acid catalysts and organic solvents, aligning with the green chemistry principles of using renewable feedstocks and safer solvents and auxiliaries. mdpi.comrsc.org

The principles of green chemistry are being increasingly applied to the broader field of surfactant technology. The use of designer surfactants in aqueous media can significantly reduce the reliance on traditional organic solvents, leading to benefits such as decreased water and energy use, lower Process Mass Intensity (PMI), and milder reaction conditions.

Lifecycle Assessment Methodologies and Environmental Impact Mitigation

A comprehensive understanding of the environmental impact of tetraethylene glycol monodecyl ether requires a lifecycle assessment (LCA) approach. LCA evaluates the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and final disposal. industrialchemicals.gov.au For alcohol ethoxylates, the LCA framework considers various impact categories, including aquatic toxicity, biodegradability, and potential for bioaccumulation.

Alcohol ethoxylates, including tetraethylene glycol monodecyl ether, are generally considered to be readily biodegradable. puracy.com This rapid breakdown in the environment is a crucial factor in mitigating their potential aquatic toxicity. Studies on ethylene (B1197577) glycol show that it biodegrades rapidly under both aerobic and anaerobic conditions in various environmental compartments, including surface water, groundwater, and soil. who.intresearchgate.net

The ecotoxicity of alcohol ethoxylates is influenced by the length of both the alkyl chain and the ethoxylate chain. Generally, these compounds are classified as "practically non-toxic" to aquatic organisms on an acute basis according to U.S. Environmental Protection Agency procedures. nih.gov However, some alcohol ethoxylates can be very toxic to aquatic life. nih.gov The table below summarizes available ecotoxicity data for tetraethylene glycol monododecyl ether (C12E4), a close structural analog of the decyl ether.

Ecotoxicity Data for Tetraethylene Glycol Monododecyl Ether (C12E4)

| Organism | Test Type | Endpoint | Value | Reference |

| Aquatic Life | GHS Classification | Acute Hazard | Very toxic to aquatic life | nih.gov |

| Aquatic Life | GHS Classification | Long-term Hazard | Very toxic to aquatic life with long lasting effects | nih.gov |

Mitigation of the environmental impact of tetraethylene glycol monodecyl ether focuses on several key areas. At the manufacturing level, adopting the sustainable synthesis routes discussed previously can significantly reduce the environmental burden. google.commdpi.com For industrial and consumer applications, the focus is on responsible use and disposal. Since a significant portion of these surfactants enters the environment through wastewater, efficient wastewater treatment is critical. The ready biodegradability of alcohol ethoxylates facilitates their removal in sewage treatment plants. puracy.com

Furthermore, pollution prevention (P2) strategies aim to reduce the use of glycol ethers where possible. This can involve reformulating products like paints and cleaning agents to use safer alternatives or optimizing production schedules to minimize cleaning requirements that utilize these ethers. epa.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural integrity of C10E4 in laboratory settings?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity, comparing retention times against certified standards. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate the ethylene oxide chain length and decyl tail integrity. Mass spectrometry (MS) can corroborate the molecular weight (C₁₈H₃₈O₅; MW 358.5 g/mol) .

- Data Interpretation : A purity >95% (GC) is typical for research-grade C10E3. NMR peaks should align with expected chemical shifts: δ 1.2–1.4 ppm (decyl CH₃ and CH₂), δ 3.4–3.7 ppm (ethylene oxide -OCH₂CH₂O-) .

Q. How should researchers handle contradictions in reported stability data for C10E4 under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies by storing C10E4 at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for oxidation (e.g., carbonyl formation at ~1700 cm⁻¹) and GC for volatile byproducts.

- Guidance : While C10E4 is generally stable under recommended storage (room temperature, inert atmosphere), conflicting data may arise from trace impurities or moisture ingress. Use anhydrous solvents and argon purging during preparation .

Advanced Research Questions

Q. What experimental strategies optimize C10E4’s performance in ternary microemulsion systems for drug delivery or nanomaterials synthesis?

- Methodology : Systematically vary the surfactant-to-water/oil ratio (e.g., weight fraction g = 0.1–0.3) and oil-to-water volume ratio (α = 0.5–2.0). Use dynamic light scattering (DLS) to monitor droplet size and small-angle X-ray scattering (SAXS) for nanostructural analysis.

- Key Finding : At g = 0.2 and α = 1.0, C10E4 forms stable microemulsions with droplet sizes <20 nm in n-octane/water systems. Confinement in porous matrices (e.g., 184 Å pore glass) shifts phase boundaries due to interfacial curvature effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.